2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the chloro and methoxy groups. The vinyl group is then added through a series of reactions involving diethoxycarbonyl intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The diethoxycarbonyl groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Scientific Research Applications
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, which are being studied for potential therapeutic benefits .
Comparison with Similar Compounds
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other quinoline derivatives:
2-Chloro-6-methoxyquinoline: Lacks the vinyl and diethoxycarbonyl groups, making it less versatile in certain reactions.
6-Methoxy-3-vinylquinoline: Does not have the chloro and diethoxycarbonyl groups, affecting its reactivity and applications.
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: Missing the methoxy group, which can influence its chemical behavior and interactions.
These comparisons highlight the unique structural features of this compound, which contribute to its specific properties and applications.
Properties
CAS No. |
1031928-67-2 |
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Molecular Formula |
C18H18ClNO5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO5/c1-4-24-17(21)14(18(22)25-5-2)10-12-8-11-9-13(23-3)6-7-15(11)20-16(12)19/h6-10H,4-5H2,1-3H3 |
InChI Key |
YUTNVKNPYGHDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C(=O)OCC |
Origin of Product |
United States |
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